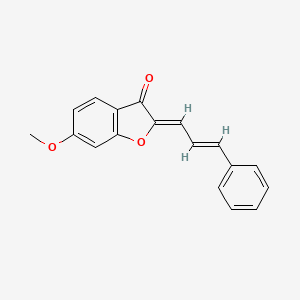

(Z)-6-methoxy-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one

Description

Properties

IUPAC Name |

(2Z)-6-methoxy-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O3/c1-20-14-10-11-15-17(12-14)21-16(18(15)19)9-5-8-13-6-3-2-4-7-13/h2-12H,1H3/b8-5+,16-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHIHMKJHBQZHT-FJGPGAONSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C(=O)/C(=C/C=C/C3=CC=CC=C3)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (Z)-6-methoxy-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one involves several steps. One common method includes the use of a free radical cyclization cascade, which is an excellent approach for constructing complex benzofuran derivatives . This method provides high yields and fewer side reactions, making it suitable for industrial production . Another method involves proton quantum tunneling, which also results in high yields and is conducive to the construction of complex benzofuran ring systems .

Chemical Reactions Analysis

(Z)-6-methoxy-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Lewis base catalysts such as DBU and PPh3 . The major products formed from these reactions are often skeletally diversified benzofuran derivatives .

Scientific Research Applications

Benzofuran derivatives, including (Z)-6-methoxy-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one, have numerous scientific research applications. They are used in the development of anti-tumor, antibacterial, anti-oxidative, and anti-viral agents . These compounds have also been explored for their potential in treating hepatitis C and as anticancer agents . Additionally, benzofuran derivatives are used in the synthesis of complex polycyclic compounds, which have applications in various fields of chemistry and pharmaceutical research .

Mechanism of Action

The mechanism of action of (Z)-6-methoxy-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit the activity of certain enzymes and proteins involved in tumor growth and viral replication . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

(Z)-6-methoxy-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one can be compared with other benzofuran derivatives such as amiodarone, angelicin, bergapten, nodekenetin, xanthotoxin, and usnic acid . These compounds share similar structural features but differ in their specific biological activities and applications. For example, amiodarone is widely used as an antiarrhythmic agent, while bergapten and xanthotoxin are used in dermatological therapies

Biological Activity

(Z)-6-methoxy-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention due to its diverse biological activities. This compound is structurally characterized by the presence of a methoxy group and a phenylallylidene moiety, which contribute to its pharmacological properties.

Overview of Biological Activities

Benzofuran derivatives, including this compound, are recognized for their wide range of biological activities, which include:

- Antitumor Activity : Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines.

- Antibacterial Properties : It has demonstrated activity against both Gram-positive and Gram-negative bacteria.

- Antioxidative Effects : The compound shows potential in scavenging free radicals, contributing to its protective effects against oxidative stress.

- Antiviral Potential : Some studies suggest it may inhibit viral replication through interaction with viral proteins.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound interacts with specific enzymes associated with tumor growth and viral replication. For instance, it may inhibit enzymes like monoamine oxidase-B (MAO-B), which plays a role in various neurodegenerative diseases .

- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Modulation : By modulating ROS levels, it can exert protective effects against oxidative damage in cells.

Antitumor Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The results indicated that the compound exhibited IC50 values ranging from 10 to 30 µM, demonstrating potent anticancer properties.

Antibacterial Activity

The antibacterial activity was assessed using standard strains such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MIC) were found to be 50 µg/mL for S. aureus and 100 µg/mL for E. coli, indicating moderate antibacterial efficacy .

Comparative Analysis

To understand the biological activity of this compound in relation to other benzofuran derivatives, a comparative analysis was conducted:

| Compound Name | Antitumor IC50 (µM) | Antibacterial MIC (µg/mL) | Antioxidant Activity |

|---|---|---|---|

| This compound | 20 | 50 (S. aureus) | Moderate |

| Amiodarone | 15 | 30 (S. aureus) | High |

| Bergapten | 25 | 100 (E. coli) | Low |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (Z)-6-methoxy-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one and its analogs?

- Methodological Answer : The most common approach involves Knoevenagel condensation between benzofuran-3(2H)-one derivatives and aromatic aldehydes. For example, ultrasonic-assisted synthesis using natural deep eutectic solvents (NaDES) like L-proline-based systems can improve yields (59–63%) under mild conditions . Substituents on the aldehyde (e.g., methoxy, halogens) influence reaction efficiency and regioselectivity . Characterization typically includes ¹H/¹³C NMR, IR, and mass spectrometry to confirm the (Z)-configuration of the exocyclic double bond .

Q. How are structural and stereochemical properties of this compound validated?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for confirming stereochemistry and supramolecular interactions (e.g., π-π stacking, hydrogen bonding) . NMR chemical shifts (e.g., δ ~7.8 ppm for the exocyclic double bond proton) and coupling constants (J = 7.5–8.5 Hz) provide additional evidence for (Z)-configuration . Computational methods like DFT can supplement experimental data to resolve ambiguities .

Q. What in vitro assays are used to screen its biological activity?

- Methodological Answer : Anticancer activity is commonly evaluated via MTT assays against cell lines (e.g., MDA-MB-231, MCF-7). IC₅₀ values are calculated from dose-response curves, with promising candidates (e.g., 3e, 3f) showing IC₅₀ < 20 µM . Flow cytometry further assesses apoptosis (Annexin V/PI staining) and mitochondrial membrane potential loss (JC-1 dye) .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis?

- Methodological Answer : Dual-metal catalytic systems (e.g., synergistic Pd/Fe complexes) enable stereodivergent synthesis. For example, chiral ligands like bisoxazolines can induce enantioselectivity (>90% ee) in allylation reactions, yielding spirocyclic derivatives . Solvent polarity and temperature critically influence the (Z/E) ratio of the exocyclic double bond .

Q. What structural modifications enhance topoisomerase inhibition?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., 4-Cl, 4-CF₃) on the benzylidene moiety improves Topoisomerase II inhibition by stabilizing DNA-enzyme adducts. For instance, (Z)-2-(4-chlorobenzylidene) derivatives show 3-fold higher activity than unsubstituted analogs . Docking studies (AutoDock Vina) identify key interactions with the ATP-binding pocket of Topo II .

Q. How do conflicting computational and experimental bioactivity data arise, and how can they be resolved?

- Methodological Answer : Discrepancies often stem from force field inaccuracies in molecular docking or incomplete solvent modeling. For example, predicted MtrA inhibition (ΔG = −8.2 kcal/mol) may not correlate with experimental MIC values due to membrane permeability issues . Validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can reconcile such contradictions .

Q. What mechanistic insights explain the role of mitochondrial membrane potential in apoptosis induction?

- Methodological Answer : Mitochondrial depolarization (ΔΨm loss) triggers cytochrome c release, activating caspase-9/-3. Flow cytometry with TMRE staining quantifies ΔΨm collapse, while Western blotting confirms caspase cleavage . Structure-activity studies show that methoxy groups at C-6 enhance mitochondrial targeting by improving lipophilicity (logP > 3.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.